molecular formula C8H14Cl2N2 B3153494 N,N'-Dimethylbenzene-1,2-diamine dihydrochloride CAS No. 75960-46-2

N,N'-Dimethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B3153494
CAS No.: 75960-46-2
M. Wt: 209.11 g/mol
InChI Key: JCJGHUBKJYQXTK-UHFFFAOYSA-N
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Description

N,N'-Dimethylbenzene-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h3-6,9-10H,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGHUBKJYQXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance in Organic Chemistry

In the realm of organic chemistry, N,N'-Dimethylbenzene-1,2-diamine dihydrochloride (B599025) is recognized for its role as a versatile intermediate. The spatial arrangement of its two amino groups makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of the N-methyl groups influences the nucleophilicity and steric environment of the nitrogen atoms, which can be strategically exploited to direct the outcome of chemical reactions.

The dihydrochloride form of this diamine offers enhanced stability and solubility in certain solvent systems compared to its free base, N,N'-Dimethylbenzene-1,2-diamine. This characteristic is particularly advantageous in experimental setups where precise control over reaction conditions is paramount. The compound's reactivity is primarily centered around the two secondary amine functionalities, which can readily participate in condensation reactions with a wide array of electrophiles.

Below is a data table summarizing the key chemical properties of N,N'-Dimethylbenzene-1,2-diamine dihydrochloride.

PropertyValue
IUPAC Name N1,N2-dimethylbenzene-1,2-diamine;dihydrochloride
CAS Number 62654-07-3
Molecular Formula C8H14Cl2N2
Molecular Weight 209.12 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

Advanced Characterization and Computational Studies

Spectroscopic Analysis Methodologies

Spectroscopic techniques are instrumental in elucidating the molecular structure and properties of N,N'-Dimethylbenzene-1,2-diamine dihydrochloride (B599025). Each method offers unique insights into different aspects of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For N,N'-Dimethylbenzene-1,2-diamine dihydrochloride, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. Due to the ortho-disubstitution on the benzene (B151609) ring, the aromatic region would likely display a complex multiplet pattern resulting from spin-spin coupling between the adjacent aromatic protons. The chemical shifts of these protons would be influenced by the electron-donating nature of the amino groups, although the protonation in the dihydrochloride salt will cause a significant downfield shift compared to the free base. The N-methyl protons would likely appear as a singlet, and its chemical shift would also be shifted downfield due to the positive charge on the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. It is anticipated to show distinct signals for the aromatic carbons and the N-methyl carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern on the benzene ring. The carbons directly attached to the nitrogen atoms (C1 and C2) would be significantly affected by the electronegativity and the positive charge of the nitrogen atoms in the dihydrochloride form. The methyl carbons would appear at a characteristic upfield chemical shift.

Based on data for related aromatic amines, the following is a predicted representation of the NMR data:

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H7.0 - 7.5MultipletAromatic CH
¹H3.0 - 3.5SingletN-CH₃
¹³C130 - 140SingletAromatic C-N
¹³C120 - 130SingletAromatic CH
¹³C40 - 50SingletN-CH₃

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) would likely be employed. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [C₈H₁₂N₂]⁺ or the protonated species [C₈H₁₂N₂H]⁺, depending on the ionization conditions. The presence of the dihydrochloride would be inferred from the isotopic pattern of chlorine, although the chloride ions themselves are often not observed directly. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the C-N bonds, providing further structural information.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the protonated amine groups (-NH₂⁺-) would appear as a broad band in the region of 2400-3000 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will likely produce bands in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The symmetric C-N stretching and methyl group vibrations would also be observable.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (protonated)2400 - 3000IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-N Stretch1250 - 1350IR, Raman

This is an interactive data table. You can sort and filter the data.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probes

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* transitions are expected. The UV-Vis spectrum of the free base, o-phenylenediamine, shows absorption bands around 210 nm and 294 nm. Upon N-methylation and protonation to form the dihydrochloride salt, shifts in the absorption maxima (λ_max) are anticipated due to the influence of the substituents and the positive charges on the electronic structure of the benzene ring.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful complements to experimental studies, providing detailed information about molecular structure, properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies: Aiding in the assignment of experimental IR and Raman spectra.

Predict NMR chemical shifts: Providing theoretical support for experimental NMR data.

Analyze the electronic structure: Determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and electronic excitation properties of the molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process iteratively adjusts atomic coordinates to minimize the forces acting on them, resulting in a prediction of the molecule's equilibrium structure, including bond lengths, bond angles, and dihedral angles. For aromatic compounds like N,N'-Dimethylbenzene-1,2-diamine, density functional theory (DFT) is a commonly employed method for accurate geometry optimization.

Table 1: Representative Optimized Geometric Parameters for Aromatic Diamines (Analog Data)

Parametero-phenylenediamine (Calculated)N,N-dimethyl-p-phenylenediamine (Typical)
C-C (aromatic) bond length (Å)1.39 - 1.411.39 - 1.42
C-N bond length (Å)~1.40~1.38
C-H bond length (Å)~1.08~1.09
C-C-C bond angle (°)~120~120
H-N-H bond angle (°)~112-
C-N-C bond angle (°)-~118

Note: The data presented is based on computational studies of analogous compounds and serves to illustrate typical values. Specific values for this compound will vary.

Conformational analysis would explore the different spatial arrangements of the dimethylamino groups relative to the benzene ring and each other. The rotation around the C-N bonds would be a key factor, with the dihydrochloride form likely exhibiting more restricted rotation due to electrostatic interactions and hydrogen bonding with the chloride counter-ions.

Calculation of Electronic Properties (e.g., Charge Distribution, HOMO/LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Computational methods like DFT can provide detailed information about the distribution of electrons within the molecule.

Charge Distribution: The charge distribution describes how electrons are shared among the atoms in a molecule. In N,N'-Dimethylbenzene-1,2-diamine, the nitrogen atoms are more electronegative than the carbon and hydrogen atoms, leading to a partial negative charge on the nitrogens and partial positive charges on the adjacent carbons and hydrogens in the neutral molecule. Upon formation of the dihydrochloride salt, the protonation of the nitrogen atoms would lead to a significant positive charge localization on the ammonium groups.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. youtube.com A smaller gap generally suggests higher reactivity. youtube.com

For aromatic amines, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pairs and the aromatic ring, while the LUMO is a π*-antibonding orbital of the benzene ring. The presence of electron-donating dimethylamino groups would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted benzene. The protonation in the dihydrochloride salt would lower the energy of the orbitals associated with the nitrogen atoms, leading to a larger HOMO-LUMO gap and consequently, greater stability.

Table 2: Representative Frontier Orbital Energies for Aromatic Diamines (Analog Data)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
o-phenylenediamine-5.1-0.24.9
N,N-dimethyl-p-phenylenediamine-4.8-0.14.7

Note: These values are illustrative and based on DFT calculations for analogous compounds. The actual values for this compound would be different, particularly due to protonation.

Solvation Models (e.g., COSMO) for Predicting Environmental Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. The Conductor-like Screening Model (COSMO) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. nih.gov

For a charged species like this compound, solvation effects would be particularly pronounced, especially in polar solvents like water. The COSMO model can be used to predict how the solvent stabilizes the charged molecule, which in turn affects its reactivity in solution-phase reactions. For instance, the pKa values of the amine groups, which are a measure of their basicity, can be calculated more accurately when solvation effects are included. The model can help in understanding how the solvent environment influences reaction rates and equilibria involving the diamine.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like picture of the bonding in a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds between atoms. wikipedia.orguni-muenchen.de This analysis is particularly useful for understanding intermolecular interactions by examining the donor-acceptor interactions between the NBOs of different molecules.

In the context of this compound, NBO analysis of the parent molecule would reveal the nature of the C-N bonds, the hybridization of the nitrogen and carbon atoms, and the characteristics of the nitrogen lone pairs. For the dihydrochloride salt, the analysis would describe the N-H bonds formed upon protonation.

A key aspect of NBO analysis is the examination of "delocalization" or "hyperconjugation" effects, which are quantified by second-order perturbation theory analysis of the NBO Fock matrix. This analysis identifies stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, in the neutral molecule, interactions between the nitrogen lone pair NBOs and the antibonding π* orbitals of the benzene ring would indicate the extent of electron delocalization from the amino groups into the ring. In the solid state or in solution, NBO analysis could be used to study the hydrogen bonding interactions between the N-H groups of the cation and the chloride anions or solvent molecules.

Table 3: Illustrative Natural Population Analysis (NPA) Charges for an Aromatic Amine (Analog Data)

AtomNatural Charge (e)
N (amino)-0.8 to -0.9
C (aromatic, attached to N)+0.1 to +0.2
C (aromatic, other)-0.1 to -0.2
H (amino)+0.4 to +0.5
H (aromatic)+0.1 to +0.2

Note: These are typical NPA charge ranges for a neutral aromatic amine and are for illustrative purposes. The charges for this compound would be significantly different due to the dimethyl groups and protonation.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants and products) and first-order saddle points, which correspond to transition states.

For a molecule like N,N'-Dimethylbenzene-1,2-diamine, potential reactions of interest include oxidation, which is common for aromatic amines, and reactions involving the nucleophilic character of the nitrogen atoms. Computational methods can be used to propose and evaluate different possible reaction pathways. For each proposed step in a reaction, the geometry of the transition state can be calculated. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems Utilizing N,N'-Dimethylbenzene-1,2-diamine Derivatives

Derivatives of N,N'-Dimethylbenzene-1,2-diamine are promising candidates for the development of novel catalytic systems. The presence of two vicinal nitrogen atoms allows for the formation of stable chelate complexes with a variety of metal centers. These metal complexes can act as highly efficient and selective catalysts in a range of organic transformations.

One area of significant interest is in the field of C-H activation. For instance, yttrium catalysts have been successfully employed for the ortho-selective C–H addition of N,N-dimethyl anilines to alkenes, demonstrating the potential of metal-ligand cooperation in activating otherwise inert C-H bonds rsc.org. While this research does not use N,N'-Dimethylbenzene-1,2-diamine directly, it highlights the catalytic potential of the N,N-dimethylaniline scaffold present in the compound of interest.

Furthermore, copper(II)-catalyzed cascade reactions of N-phenyl-o-phenylenediamine with benzaldehydes have been developed for the one-step construction of 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols nih.govacs.org. This showcases the utility of o-phenylenediamine derivatives in facilitating complex multi-step reactions in a single pot. Supported gold nanoparticles have also been shown to be effective catalysts for the selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes under mild conditions mdpi.com. These examples underscore the potential for designing sophisticated catalytic systems based on the N,N'-Dimethylbenzene-1,2-diamine framework for the synthesis of valuable heterocyclic compounds.

Table 1: Examples of Catalytic Applications of o-Phenylenediamine Derivatives

Catalyst SystemReactantsProductApplication
Cationic half-sandwich yttrium catalystN,N-dimethyl anilines, alkenesortho-alkylated N,N-dimethyl anilinesAtom-economical synthesis of tertiary aniline derivatives rsc.org
Anhydrous Cu(OAc)2N-phenyl-o-phenylenediamine, benzaldehydes2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenolsOne-pot synthesis of hydroxylated benzimidazoles nih.govacs.org
Supported gold nanoparticles (Au/TiO2)o-phenylenediamine, aldehydes2-substituted benzimidazolesEfficient C-N bond formation under mild conditions mdpi.com

Exploration of Bio-Inspired Synthetic Strategies for Amine Compounds

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Bio-inspired synthesis, which mimics natural processes, offers a promising approach to achieving this goal. For the synthesis of o-phenylenediamines, a conceptually novel photochemical strategy has been reported cell.commanchester.ac.uk. This method utilizes visible light to convert nitroarenes into singlet nitrenes, which then undergo a cascade of reactions to introduce an amine group ortho to the original nitro group's position cell.com. This dearomative-rearomative coupling of nitrobenzenes and amines provides a streamlined, single-step synthesis of o-phenylenediamines, avoiding the multi-step sequences and harsh reagents often required in traditional methods cell.commanchester.ac.uk.

This bio-inspired approach, capitalizing on light-induced transformations, opens up new avenues for the synthesis of N,N'-Dimethylbenzene-1,2-diamine and its derivatives under milder and more sustainable conditions.

Advanced Functionalization for Tailored Molecular Properties and Applications

The versatility of the N,N'-Dimethylbenzene-1,2-diamine scaffold lies in its potential for advanced functionalization. By modifying the aromatic ring or the nitrogen substituents, researchers can tailor the molecule's electronic, steric, and coordination properties for specific applications.

For example, the introduction of electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can modulate the Lewis basicity of the nitrogen atoms, thereby influencing the catalytic activity of their metal complexes. Similarly, attaching bulky substituents to the nitrogen atoms can create specific steric environments around the metal center, leading to enhanced selectivity in catalytic reactions.

The synthesis of poly(o-phenylenediamine) and its copolymers demonstrates the functionalization of the parent o-phenylenediamine monomer to create materials with enhanced spectral, morphological, and thermal properties for applications in sensors and photocatalysis researchgate.net. While this research focuses on the unsubstituted diamine, the principles of polymerization and copolymerization could be extended to N,N'-dimethylated derivatives to create novel functional polymers. The ability to fine-tune the molecular architecture through targeted functionalization is crucial for developing next-generation catalysts, functional materials, and biologically active molecules based on the N,N'-Dimethylbenzene-1,2-diamine core.

Integration with High-Throughput Screening in Chemical Discovery Research

High-throughput screening (HTS) is a powerful tool in modern chemical discovery, enabling the rapid evaluation of large libraries of compounds for a specific activity. The integration of N,N'-Dimethylbenzene-1,2-diamine derivatives into HTS workflows holds significant promise for accelerating the discovery of new catalysts and functional materials.

By creating libraries of N,N'-Dimethylbenzene-1,2-diamine derivatives with diverse functional groups and pairing them with a wide range of metal precursors, researchers can rapidly screen for optimal catalyst performance in various chemical reactions. This approach allows for the systematic exploration of the structure-activity relationship, leading to the rational design of highly efficient and selective catalysts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N,N'-Dimethylbenzene-1,2-diamine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.